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molecular formula C12H9NO B184848 3-(Quinolin-3-yl)prop-2-yn-1-ol CAS No. 70437-05-7

3-(Quinolin-3-yl)prop-2-yn-1-ol

Cat. No. B184848
M. Wt: 183.21 g/mol
InChI Key: BATAIOGYFWEXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06437106B1

Procedure details

To a dry 2-L three-necked flask previously purged with nitrogen, was charged 3-bromoquinoline (118.77 g, 570 mmol), propargyl alcohol (71.9 g, 1.28 mol, 2.25 equiv), triethylamine (1500 mL), copper(I) iodide (3.62 g, 19 mmol, 0.033 equiv) and dichlorobis(triphenylphosphine) palladium(II) (6.67 g, 9.5 mmol). The resulting mixture was mechanically stirred and heated to reflux for 3 hours. Upon cooling, the triethylamine solution was filtered and washed with triethylamine (300 mL). The filtrate was then concentrated under reduced pressure to provide solids which were suspended in 5% aq. NaHCO3 (600 mL) and extracted with ethyl acetate (1×600 mL). The solids which were left after filtration were treated in the same manner (i.e., suspend in aq. 5% NaHCO3 and extracted with ethyl acetate). The combined ethyl acetate extracts were stirred with silica gel (15 g) and decolorizing carbon (3 g) before being filtered through a bed of diatomaceous earth. The filtrate was concentrated under reduced pressure to provide a tan colored solid which was dried in the vacuum oven at 45° C. overnight. The 3-(3-quinolyl)-2-propyn-1-ol was thus isolated. 92.14 g, 88.3% yield. MS(Cl): (M+H)+ at 184; NMR (300 MHz CDCl3) δ: 4.58 (s, 2H), 4.70 (s, broad, 1H), 7.57 (m,1H), 7.70 (m, 1H), 7.77 (d, 1H), 8.10 (d, 1H), 8.10 (s, H), 9.05 (s, 1H).
Quantity
118.77 g
Type
reactant
Reaction Step One
Quantity
71.9 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
3.62 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH2:12]([OH:15])[C:13]#[CH:14].C(N(CC)CC)C>C([O-])(O)=O.[Na+].[Cu]I>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[C:2]([C:14]#[C:13][CH2:12][OH:15])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
118.77 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
Quantity
71.9 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
6.67 g
Type
reactant
Smiles
Name
copper(I) iodide
Quantity
3.62 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 2-L three-necked flask previously purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the triethylamine solution was filtered
WASH
Type
WASH
Details
washed with triethylamine (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide solids which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1×600 mL)
WAIT
Type
WAIT
Details
The solids which were left
FILTRATION
Type
FILTRATION
Details
after filtration
ADDITION
Type
ADDITION
Details
were treated in the same manner (i.e., suspend in aq. 5% NaHCO3 and extracted with ethyl acetate)
STIRRING
Type
STIRRING
Details
The combined ethyl acetate extracts were stirred with silica gel (15 g)
FILTRATION
Type
FILTRATION
Details
before being filtered through a bed of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a tan colored solid which
CUSTOM
Type
CUSTOM
Details
was dried in the vacuum oven at 45° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C#CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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